Human Nav1.8 Potency Versus Rat Nav1.8: A >1000-Fold Species Selectivity Cliff
MSD199 exhibits a uniquely extreme species-dependent potency shift between human and rodent Nav1.8 channels. In freshly isolated wild-type rat DRG neurons, MSD199 shows an IC50 of 4826 nM (95% CI: 4064–5732 nM) against TTX-resistant Nav1.8 currents, but when human Nav1.8 is expressed in humanized transgenic rat DRG neurons, potency improves ~860-fold to an IC50 of 5.60 nM (95% CI: 5.00–6.28 nM) [1]. In recombinant human Nav1.8 Qube automated patch-clamp assays, MSD199 shows an IC50 of 4.20 nM [1]. This ~1000-fold human/rat potency ratio is substantially larger than the ~120-fold species shift reported for VX-548 (suzetrigine) [2] and the ~17.5-fold shift for A-803467 (human IC50 = 8 nM vs. rat IC50 = 140 nM) [3], making MSD199 an exceptionally clean tool for dissecting species-dependent Nav1.8 pharmacology.
| Evidence Dimension | Human vs. rat Nav1.8 inhibitory potency (species selectivity ratio) |
|---|---|
| Target Compound Data | Human Nav1.8 IC50 = 4.20–5.60 nM; Rat Nav1.8 IC50 = 4826 nM; Human/rat ratio ≈ 1000-fold |
| Comparator Or Baseline | VX-548: Human IC50 ≈ 0.27–8.2 nM; Rat IC50 ≈ 32–984 nM; Ratio ≈ 120-fold [2]. A-803467: Human IC50 = 8 nM; Rat IC50 = 140 nM; Ratio ≈ 17.5-fold [3]. PF-01247324: Human IC50 = 196 nM; species shift not explicitly reported as extreme [4]. |
| Quantified Difference | MSD199 species selectivity ratio (~1000-fold) is >8-fold higher than VX-548 (~120-fold) and >57-fold higher than A-803467 (~17.5-fold), indicating an extreme species cliff absent in most other Nav1.8 inhibitors. |
| Conditions | MSD199: Manual patch-clamp electrophysiology in freshly isolated rat DRG neurons (wild-type vs. humanized); Qube automated patch-clamp on recombinant human Nav1.8 [1]. VX-548: Cloned human and rat Nav1.8 channels in recombinant cell lines [2]. A-803467: Recombinant human Nav1.8 cells and rat DRG TTX-R currents [3]. |
Why This Matters
This extreme species selectivity cliff demands that MSD199 be used exclusively with humanized Nav1.8 transgenic rodent models for in vivo pharmacology, ensuring experimental integrity and preventing false-negative efficacy readouts in standard wild-type rodents.
- [1] Henze, D.A., et al. (2025). Humanized NaV1.8 rats overcome cross-species potency shifts in developing novel NaV1.8 inhibitors. Neurobiology of Pain, 18, 100182. View Source
- [2] Vaelli, P., et al. (2024). State-Dependent Inhibition of Nav1.8 Sodium Channels by VX-150 and VX-548. Molecular Pharmacology, 106(6), 298–308. View Source
- [3] Jarvis, M.F., et al. (2007). A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proceedings of the National Academy of Sciences, 104(20), 8520–8525. View Source
- [4] Payne, C.E., et al. (2015). A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. British Journal of Pharmacology, 172(10), 2654–2670. View Source
